molecular formula C6H7NO3 B2721374 2-(4-Methyl-1,2-oxazol-3-yl)acetic acid CAS No. 1582184-65-3

2-(4-Methyl-1,2-oxazol-3-yl)acetic acid

Cat. No. B2721374
CAS RN: 1582184-65-3
M. Wt: 141.126
InChI Key: VHJFFOFGFBUERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Methyl-1,2-oxazol-3-yl)acetic acid” is a chemical compound with the CAS Number: 1582184-65-3 . It has a molecular weight of 141.13 and its IUPAC name is 2-(4-methylisoxazol-3-yl)acetic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C6H7NO3/c1-4-3-10-7-5(4)2-6(8)9/h3H,2H2,1H3,(H,8,9) . This indicates that the compound has a five-membered ring structure with one oxygen atom and one nitrogen atom, along with a methyl group and an acetic acid group attached to the ring .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 141.13 . The specific boiling point, density, and other physical properties are not mentioned in the search results.

Scientific Research Applications

Synthesis of Oxazolines

Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . The 2-(4-Methyl-1,2-oxazol-3-yl)acetic acid could potentially be used in the synthesis of oxazoline-based ring structures . These structures are known for their biological activities and have applications in pharmaceuticals, industrial, natural product chemistry, polymers, and more .

Antibacterial Activity

The compound has shown a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .

Antimonooxidase Activity

The compound has shown antimonooxidase effect in vitro . Human carbonic anhydrases (hCAs) are enzymes involved in many important physiological and pathological processes. Their inhibition has a wide range of pharmacological applications in such areas as ophthalmology, treatment of epilepsy, oncology, as well as in the development of modern anti-infective drugs .

Treatment of Glaucoma

The compound has shown properties of an isoform-selective inhibitor of human carbonic anhydrase II . Human carbonic anhydrase II is a target for the treatment of glaucoma .

Anticancer Evaluation

The compound could potentially be used in anticancer evaluations . The MTT test enables us to quantify the living cells by measuring the activity of mitochondrial enzymes, enables reducing tetrazolium dye MTT to purple formazan .

Sustainable Synthesis

A novel, metal-free process for the challenging synthesis of 2-(4-Methyl-1,2-oxazol-3-yl)acetic acid is reported, which features an efficient construction of the oxazole ring under flow conditions . This continuous, one-pot method is atom economical, highly selective and environmentally benign .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-methyl-1,2-oxazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-3-10-7-5(4)2-6(8)9/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJFFOFGFBUERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-1,2-oxazol-3-yl)acetic acid

CAS RN

1582184-65-3
Record name 2-(4-methyl-1,2-oxazol-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-(4-methylisoxazol-3-yl)ethanol, Intermediate S7A, (7 mg, 0.055 mmol) in acetone (Volume: 0.5 mL) at room temperature was added 1.35M Jones reagent (0.082 mL, 0.110 mmol). The reaction mixture was stirred at room temperature for 5 h. The mixture was diluted with 2% NaHSO3 and EtOAc. The organic layer was separated and the aqueous layer was extracted with EtOAc (2×). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated to afford 2-(4-methylisoxazol-3-yl)acetic acid, Intermediate S7B (6 mg, 0.043 mmol, 77% yield). 1H NMR (400 MHz, chloroform-d) δ 8.18 (s, 1H), 3.80 (s, 2H), 2.04 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
0.082 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.